(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid

Catalog No.
S12292227
CAS No.
849062-35-7
M.F
C6H2BBrF4O2
M. Wt
272.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid

CAS Number

849062-35-7

Product Name

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid

IUPAC Name

(2-bromo-3,4,5,6-tetrafluorophenyl)boronic acid

Molecular Formula

C6H2BBrF4O2

Molecular Weight

272.79 g/mol

InChI

InChI=1S/C6H2BBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H

InChI Key

SNFARXZQGCXAEZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1Br)F)F)F)F)(O)O

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is an organoboron compound with the molecular formula C₆H₂BBrF₄O₂ and a molecular weight of 272.79 g/mol. It features a phenyl ring substituted with bromine and four fluorine atoms, making it a highly fluorinated derivative of boronic acid. The presence of these halogens significantly influences its chemical properties and reactivity, particularly in cross-coupling reactions and as a building block in organic synthesis .

  • Suzuki Coupling: This compound can react with various organic halides in the presence of a palladium catalyst to form biaryl compounds. The reaction typically involves the coupling of the boronic acid with an aryl or vinyl halide.
  • Nucleophilic Substitution: The boronic acid group can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-boron bonds.
  • Deprotonation: In basic conditions, the boronic acid can be deprotonated to form a boronate anion, which can further participate in nucleophilic attacks on electrophiles .

Several methods exist for synthesizing (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid:

  • Direct Boronation: This method involves the reaction of 2-bromo-3,4,5,6-tetrafluorophenol with boron compounds such as boron trioxide or boron trifluoride.
  • Cross-Coupling Reactions: Starting from commercially available precursors like 2-bromo-3,4,5,6-tetrafluorobenzene and using organoboron reagents under palladium catalysis.
  • Fluorination followed by Bromination: Sequentially introducing fluorine and bromine substituents onto a phenolic precursor .

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid has various applications:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
  • Material Science: Used in the development of fluorinated polymers and materials due to its unique electronic properties.
  • Pharmaceuticals: Potential use in drug discovery as a scaffold for developing enzyme inhibitors .

Interaction studies involving (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid focus on its ability to bind with various biological targets. Research indicates that its boron atom can form transient interactions with hydroxyl groups in proteins and other biomolecules. This property is particularly useful in designing selective inhibitors for therapeutic applications .

Similar Compounds: Comparison

Similar compounds to (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid include:

Compound NameCAS NumberUnique Features
(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid1016231-40-5Different substitution pattern on the phenyl ring
2,3,4,5-Tetrafluorophenylboronic acid179923-32-1Lacks bromine substitution
(2-Bromo-3,4-difluorophenyl)boronic acid71504321Contains fewer fluorine atoms

Uniqueness

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is unique due to its high degree of fluorination combined with bromine substitution. This specific arrangement enhances its reactivity and stability compared to other boronic acids. Its distinct electronic properties make it particularly useful in targeted applications within organic synthesis and medicinal chemistry .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

271.92673 g/mol

Monoisotopic Mass

271.92673 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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